Octanenitrile

Catalog No.
S1522271
CAS No.
124-12-9
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanenitrile

CAS Number

124-12-9

Product Name

Octanenitrile

IUPAC Name

octanenitrile

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3

InChI Key

YSIMAPNUZAVQER-UHFFFAOYSA-N

SMILES

CCCCCCCC#N

Synonyms

1-Cyanoheptane; Arneel 8; Caprylonitrile; Heptylcyanide; NSC 5513; Octanonitrile; n-Heptyl cyanide; n-Octanonitrile;

Canonical SMILES

CCCCCCCC#N

Octanenitrile has limited natural sources and is primarily synthesized for scientific research and industrial applications. Due to its nitrile group (C≡N), it finds use as a building block in organic synthesis, particularly in the production of other functionalized molecules.


Molecular Structure Analysis

The key feature of octanenitrile's structure is the nitrile group (C≡N) attached to an eight-carbon (octyl) chain. The nitrile group is electron-withdrawing, meaning it pulls electron density towards itself, affecting the reactivity of the molecule. The octyl chain is a long, aliphatic hydrocarbon chain, making the molecule nonpolar and hydrophobic (water-fearing).


Chemical Reactions Analysis

There are several relevant chemical reactions involving octanenitrile:

  • Synthesis: Octanenitrile can be synthesized through various methods, including the reaction of octanol with ammonia and hydrocyanic acid under acidic conditions.
CH3(CH2)7CH2OH + NH3 + HCN -> CH3(CH2)7CN + 2H2O
  • Hydrolysis: Under acidic or basic conditions, octanenitrile can undergo hydrolysis to form octanamide (octanoic acid amide).
CH3(CH2)7CN + H2O -> CH3(CH2)7CONH2
  • Nucleophilic substitution: The nitrile group in octanenitrile can react with nucleophiles (electron-rich species) to form new carbon-nitrogen bonds. The specific reaction depends on the type of nucleophile used.

Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: 199 °C [].
  • Solubility: Insoluble in water, but soluble in most organic solvents like ethanol, acetone, and dichloromethane [].
  • Stability: Relatively stable under normal storage conditions.

Organic Synthesis:

Octanenitrile, due to its functional group and chain length, is a valuable intermediate in organic synthesis. It can be used as a starting material for the preparation of various organic compounds, including:

  • Amides: Octanenitrile can be readily converted to octanamide through hydrolysis or reaction with ammonia. This conversion is useful in producing various functional materials like nylons .
  • Esters: Octanenitrile can be transformed into esters through various methods like Fischer esterification or using specific catalysts. These esters find applications in lubricants, plasticizers, and fragrances .
  • Nitriles with different chain lengths: Octanenitrile can be employed as a building block to synthesize longer-chain nitriles by utilizing techniques like homologation reactions. These longer-chain nitriles have diverse applications in various fields .

Solvent:

Octanenitrile possesses good solvating properties for various non-polar and slightly polar organic compounds. This makes it a suitable solvent for various research applications, including:

  • Extraction and purification: Octanenitrile can be used to extract organic compounds from complex mixtures due to its ability to dissolve them selectively. This is valuable in isolating and purifying various natural products, pharmaceuticals, and other organic materials .
  • Recrystallization: Due to its controlled solubility changes with temperature, octanenitrile can be used for the recrystallization of organic compounds for purification purposes .

Material Science:

Octanenitrile's unique properties are being explored in the development of novel materials:

  • Electrolytes for batteries: Researchers are investigating the use of octanenitrile-based electrolytes in lithium-ion batteries due to their potential for improved ionic conductivity and performance .
  • Ionic liquids: Studies are underway to explore the use of octanenitrile as a component in the development of ionic liquids, which are salts with unique properties like being liquid at room temperature. These ionic liquids have potential applications in various fields, including catalysis and separation processes .

Other Applications:

Octanenitrile finds applications in various other scientific research fields, including:

  • Study of protein interactions: Octanenitrile can be used as a solvent to study protein interactions and folding due to its ability to mimic the hydrophobic environment inside cells .
  • Chromatographic separations: Octanenitrile is used as a mobile phase component in various chromatographic techniques for the separation of complex mixtures due to its specific polarity .

XLogP3

2.8

Boiling Point

205.2 °C

LogP

2.75 (LogP)

Melting Point

-45.6 °C

UNII

D6646V87PY

GHS Hazard Statements

Aggregated GHS information provided by 140 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 60 of 140 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 80 of 140 companies with hazard statement code(s):;
H302 (55%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (48.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (45%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (48.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.39 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

124-12-9

Wikipedia

Octanenitrile

General Manufacturing Information

Octanenitrile: ACTIVE

Dates

Modify: 2023-08-15

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